molecular formula C20H19ClN4O4 B457158 N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B457158
M. Wt: 414.8g/mol
InChI Key: PXDYSXUCEVHHKC-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a carboxamide group, along with chlorophenoxy and nitrophenyl groups, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved by reacting 1-ethyl-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with a carboxylic acid derivative or an amide-forming reagent.

    Attachment of the chlorophenoxy and nitrophenyl groups: These groups can be introduced through nucleophilic substitution reactions, where the pyrazole derivative reacts with 4-chlorophenol and 5-nitrophenyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: These reactors provide precise control over reaction conditions, ensuring high yield and purity.

    Catalysts and solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity.

    Purification techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation products: Nitroso or nitro derivatives.

    Reduction products: Amino derivatives.

    Substitution products: Compounds with substituted chlorophenoxy groups.

Scientific Research Applications

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide exerts its effects involves:

    Molecular targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways involved: The compound can influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide: shares similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H19ClN4O4

Molecular Weight

414.8g/mol

IUPAC Name

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C20H19ClN4O4/c1-4-24-13(3)19(12(2)23-24)20(26)22-15-9-16(25(27)28)11-18(10-15)29-17-7-5-14(21)6-8-17/h5-11H,4H2,1-3H3,(H,22,26)

InChI Key

PXDYSXUCEVHHKC-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=N1)C)C(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-])C

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-])C

Origin of Product

United States

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